molecular formula C18H17NO6 B2834657 dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate CAS No. 1232826-96-8

dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate

Cat. No.: B2834657
CAS No.: 1232826-96-8
M. Wt: 343.335
InChI Key: STAMRWPQUNDCEH-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: A simpler ester derivative used in polymer production.

    2-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Dimethyl 2-{[(1E)-(2-hydroxyphenyl)methylene]amino}terephthalate: A similar compound lacking the methoxy group.

Uniqueness

Dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

dimethyl 2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-23-15-6-4-5-12(16(15)20)10-19-14-9-11(17(21)24-2)7-8-13(14)18(22)25-3/h4-10,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAMRWPQUNDCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.